molecular formula C15H25FNO2P B14426433 Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester CAS No. 85473-39-8

Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester

Cat. No.: B14426433
CAS No.: 85473-39-8
M. Wt: 301.34 g/mol
InChI Key: FLNCBVRXUZLPTI-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester is an organophosphorus compound characterized by the presence of a phosphonofluoridic acid moiety esterified with a 7-phenylheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester typically involves the esterification of phosphonofluoridic acid with 7-phenylheptanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include dimethyl phosphonofluoridate and 7-phenylheptanol, with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 7-phenylheptanol.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphorus atom under mild conditions.

Major Products

    Hydrolysis: Phosphonofluoridic acid and 7-phenylheptanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various phosphonate esters depending on the nucleophile used.

Scientific Research Applications

Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and other phosphorus-metabolizing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester involves its interaction with molecular targets such as enzymes The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure

Comparison with Similar Compounds

Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester can be compared with other similar compounds, such as:

    Phosphonofluoridic acid, methyl-, cycloheptyl ester: Similar in structure but with a cycloheptyl group instead of a 7-phenylheptyl group.

    Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: Contains a cyclopentyl group and a different alkyl substituent on the phosphorus atom.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

85473-39-8

Molecular Formula

C15H25FNO2P

Molecular Weight

301.34 g/mol

IUPAC Name

N-[fluoro(7-phenylheptoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C15H25FNO2P/c1-17(2)20(16,18)19-14-10-5-3-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,3-5,7,10-11,14H2,1-2H3

InChI Key

FLNCBVRXUZLPTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(OCCCCCCCC1=CC=CC=C1)F

Origin of Product

United States

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